
2-Chloro-6-(2-methoxyethoxy)-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(2-methoxyethoxy)pyridin-4-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxyethoxy group at the 6-position, and an amine group at the 4-position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methoxyethoxylation: The methoxyethoxy group is introduced at the 6-position through a nucleophilic substitution reaction using methoxyethanol in the presence of a base like sodium hydride.
Amination: The amine group is introduced at the 4-position using amination reagents such as ammonia or primary amines under suitable reaction conditions.
Industrial Production Methods
Industrial production of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-methoxyethoxy)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-chloro-6-(2-methoxyethoxy)pyridin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-methoxyethoxy)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methoxypyridine: Lacks the methoxyethoxy group at the 6-position.
4-amino-2-chloropyridine: Lacks the methoxyethoxy group at the 6-position.
2-chloro-4-aminopyridine: Similar structure but without the methoxyethoxy group.
Uniqueness
2-chloro-6-(2-methoxyethoxy)pyridin-4-amine is unique due to the presence of both the methoxyethoxy group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-6-(2-methoxyethoxy)pyridin-4-amine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-2-3-13-8-5-6(10)4-7(9)11-8/h4-5H,2-3H2,1H3,(H2,10,11) |
InChI Key |
MZUIWDIZGXVCQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=CC(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


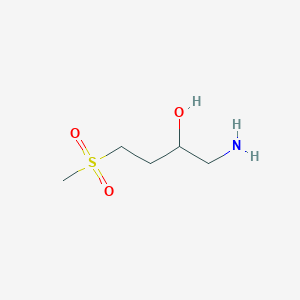
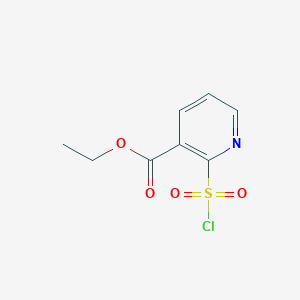
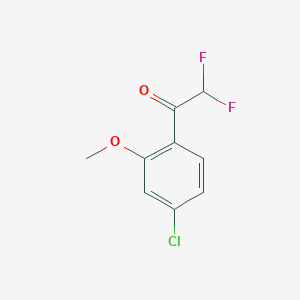
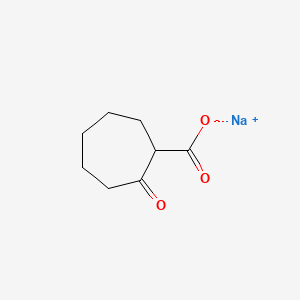

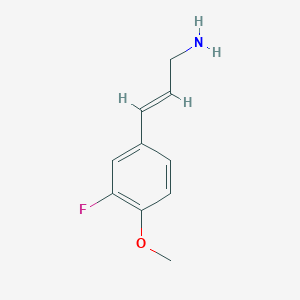

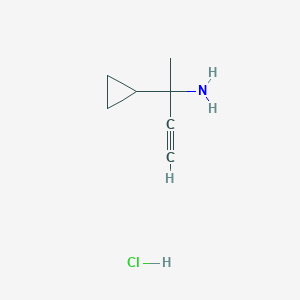
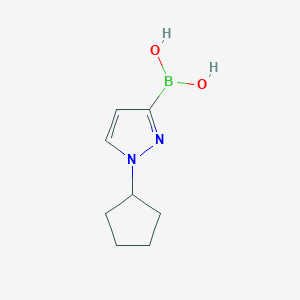


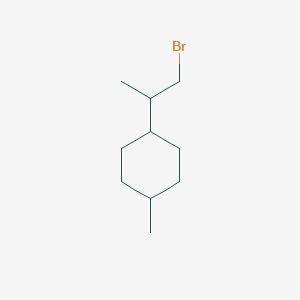
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
